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molecular formula C7H12ClNO3S B8439655 (2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride

(2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride

Cat. No. B8439655
M. Wt: 225.69 g/mol
InChI Key: BTMRNCIXPKTCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883819B2

Procedure details

(2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl chloride (step 1) (3.2 g, 14.18 mmol) in acetone (7 ml) was treated with thiophenol (2.92 ml, 28.4 mmol) and cooled to −30° C. Pyridine (1.376 ml, 17.01 mmol) in acetone (2.55 ml) was added dropwise over 30 mins, maintaining the temperature around −30° C. After stirring for 30 minutes, water (10 ml) was added slowly and the mixture was filtered. The filtrate was extracted with diethyl ether (5×25 ml) and the combined organic layers were dried MgSO4, filtered and evaporated to dryness (colorless oil 2.3 g). Purification by chromatography on silica eluting with iso-hexane followed by diethyl ether afforded the title compound;
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.376 mL
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH:6]([CH2:7][CH3:8])[C:5](=[O:9])[N:4]1S(Cl)(=O)=O)[CH3:2].C1(S)C=CC=CC=1.N1C=CC=CC=1.O>CC(C)=O>[CH2:7]([CH:6]1[CH:3]([CH2:1][CH3:2])[NH:4][C:5]1=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)C1N(C(C1CC)=O)S(=O)(=O)Cl
Name
Quantity
2.92 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.376 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.55 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature around −30° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with diethyl ether (5×25 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (colorless oil 2.3 g)
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with iso-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1C(NC1CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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